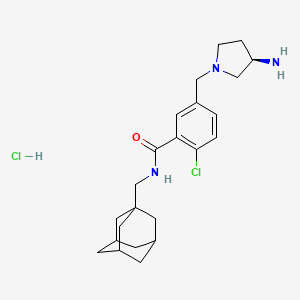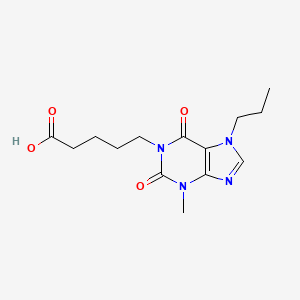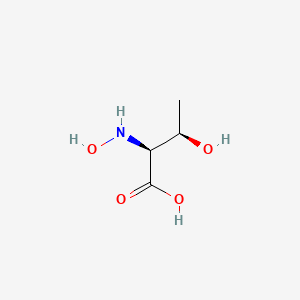![molecular formula C14H12ClN3O5S B13401558 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride is a complex organic compound with the molecular formula C14H12ClN3O5S and a molecular weight of 369.78 g/mol . This compound is characterized by the presence of a urea group, a nitrophenyl group, and a benzenesulfonyl chloride moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride typically involves the reaction of 3-methyl-4-nitroaniline with isocyanates to form the corresponding urea derivative. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Scientific Research Applications
4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active site residues, while the nitrophenyl and benzenesulfonyl chloride moieties can participate in hydrophobic interactions and covalent bonding, respectively. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar compounds to 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride include:
4-(3,3-dimethyl-ureido)-2-methyl-benzenesulfonyl chloride: This compound has a similar structure but with different substituents on the phenyl ring.
4-[3-(3-Nitrophenyl)ureido]benzenesulfonyl chloride: This compound lacks the methyl group on the nitrophenyl ring, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H12ClN3O5S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9-8-11(4-7-13(9)18(20)21)17-14(19)16-10-2-5-12(6-3-10)24(15,22)23/h2-8H,1H3,(H2,16,17,19) |
InChI Key |
XGQQBLIKBYXGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


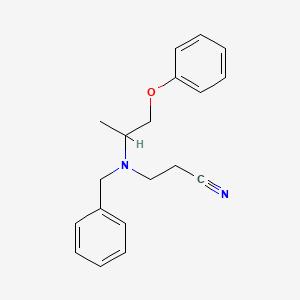
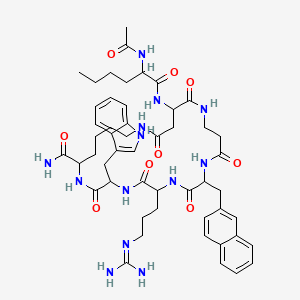
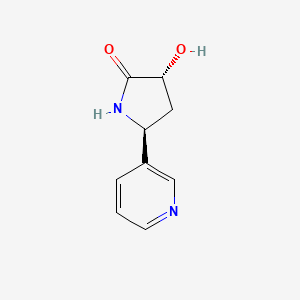
![(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
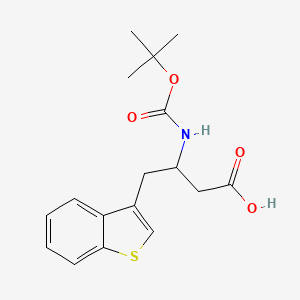
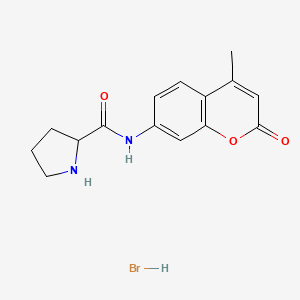

![2-(4-Nitrophenyl)-3-piperazin-1-ylmethylbenzo-[d]imidazo[2,1-b]thiazole](/img/structure/B13401530.png)
